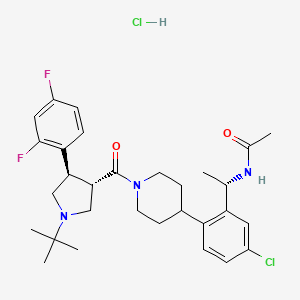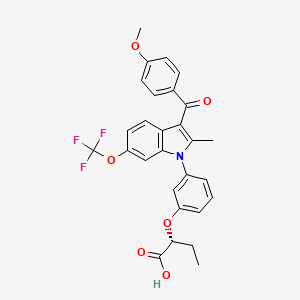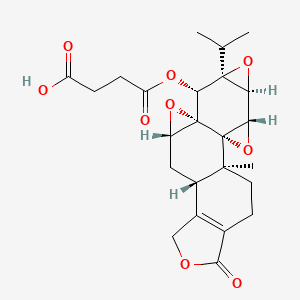
Omtriptolide
概要
説明
Omtriptolide is a synthetic derivative of triptolide, a natural compound extracted from the plant Tripterygium wilfordii Hook F., commonly known as Thunder God Vine. Triptolide has been used in traditional Chinese medicine for centuries due to its potent anti-inflammatory and immunosuppressive properties. This compound was developed to improve the solubility and bioavailability of triptolide, making it more suitable for therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
Omtriptolide is synthesized through a series of chemical reactions starting from triptolide. The process involves the introduction of hydrophilic groups to enhance its solubility. One common method includes the glycosylation of triptolide, where glucose or glucose analogues are bonded to specific sites on the triptolide molecule. This modification improves the hydrophilicity and stability of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as extraction of triptolide from the plant, followed by chemical modification through glycosylation or other suitable reactions. Advanced techniques like nanostructure formation through filming rehydration and ultrasonic methods are also employed to achieve smaller particle sizes and higher entrapment efficiency .
化学反応の分析
Types of Reactions
Omtriptolide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives with altered biological activities.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially enhancing its therapeutic properties.
Substitution: Substitution reactions involve replacing specific atoms or groups in the this compound molecule with other functional groups to create new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include various this compound derivatives with enhanced solubility, stability, and biological activity. These derivatives are often evaluated for their potential therapeutic applications in different disease models.
科学的研究の応用
Chemistry: Omtriptolide is used as a model compound to study the effects of chemical modifications on the biological activity of natural products.
Biology: Research has shown that this compound exhibits potent anti-inflammatory and immunosuppressive effects, making it a valuable tool for studying immune responses and inflammatory pathways.
Medicine: this compound has shown promise in the treatment of autoimmune diseases, cancer, and other inflammatory conditions. .
Industry: this compound is used in the development of new drug delivery systems to enhance the efficacy and safety of therapeutic compounds.
作用機序
Omtriptolide exerts its effects through multiple molecular targets and pathways. It inhibits the activity of nuclear factor kappa B (NF-κB), a key regulator of inflammation and immune responses. By blocking NF-κB, this compound reduces the production of pro-inflammatory cytokines and other mediators of inflammation. Additionally, this compound interferes with the transcriptional activity of RNA polymerase II, leading to the suppression of gene expression involved in cell proliferation and survival .
類似化合物との比較
Similar Compounds
Triptolide: The parent compound of omtriptolide, known for its potent anti-inflammatory and immunosuppressive properties.
Amitriptyline: Another tricyclic antidepressant with similar therapeutic uses as nortriptyline.
Uniqueness of this compound
This compound stands out due to its improved solubility and bioavailability compared to triptolide. These enhancements make it a more effective therapeutic agent with fewer side effects. Additionally, the ability to modify this compound through various chemical reactions allows for the development of new derivatives with tailored properties for specific applications.
特性
IUPAC Name |
4-[[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl]oxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O9/c1-10(2)22-17(32-22)18-24(33-18)21(3)7-6-11-12(9-29-19(11)28)13(21)8-14-23(24,31-14)20(22)30-16(27)5-4-15(25)26/h10,13-14,17-18,20H,4-9H2,1-3H3,(H,25,26)/t13-,14-,17-,18-,20+,21-,22-,23+,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HROMYAWHLUOUPY-AHCCQAQQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OC(=O)CCC(=O)O)O7)COC6=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4([C@@H]2OC(=O)CCC(=O)O)O7)COC6=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195883-06-8 | |
| Record name | YM 262 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=195883-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Omtriptolide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195883068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OMTRIPTOLIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D36ELM729P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


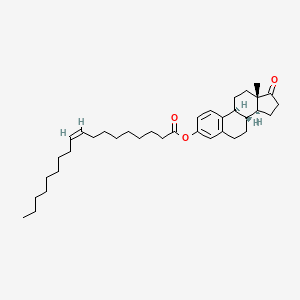
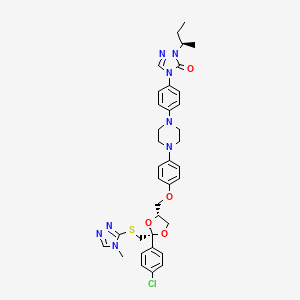


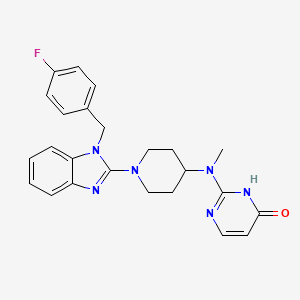
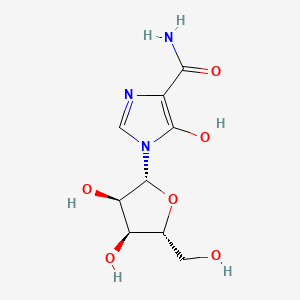
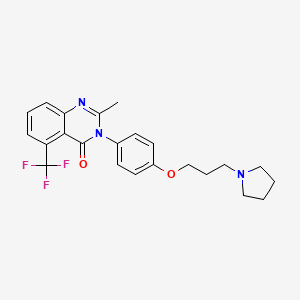

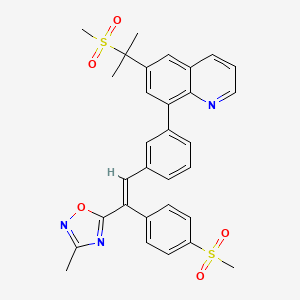

![N-{6-[(1S)-1-(4-Fluorophenyl)-2,2-di(pyridin-3-yl)ethyl]pyridin-2-yl}methanesulfonamide](/img/structure/B1677222.png)
![N-[(1S)-1-[2-[1-[(3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carbonyl]piperidin-4-yl]-5-chlorophenyl]ethyl]acetamide](/img/structure/B1677223.png)
